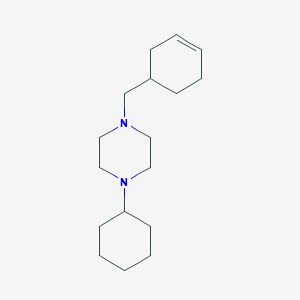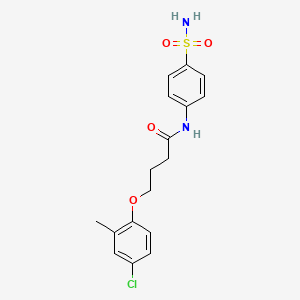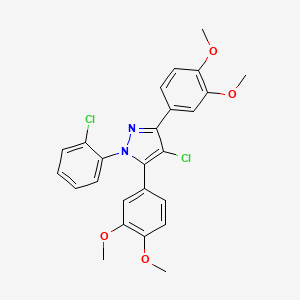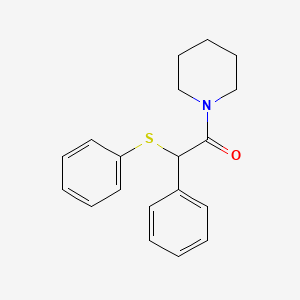![molecular formula C21H26N2O4 B10887845 (2,3-Dimethoxyphenyl)[4-(3-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10887845.png)
(2,3-Dimethoxyphenyl)[4-(3-methoxybenzyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-DIMETHOXYPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of methoxy groups attached to a phenyl ring and a piperazine moiety linked to a methanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-DIMETHOXYPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry. This method allows for the efficient and scalable production of complex organic molecules by continuously flowing reactants through a reactor under controlled conditions.
化学反応の分析
Types of Reactions
(2,3-DIMETHOXYPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学的研究の応用
(2,3-DIMETHOXYPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2,3-DIMETHOXYPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2,3-DIMETHOXYPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]ETHANONE: Similar structure but with an ethanone group instead of methanone.
(2,3-DIMETHOXYPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]PROPANE: Similar structure but with a propane group instead of methanone.
Uniqueness
(2,3-DIMETHOXYPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE is unique due to its specific arrangement of methoxy groups and the piperazine moiety, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C21H26N2O4 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
(2,3-dimethoxyphenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N2O4/c1-25-17-7-4-6-16(14-17)15-22-10-12-23(13-11-22)21(24)18-8-5-9-19(26-2)20(18)27-3/h4-9,14H,10-13,15H2,1-3H3 |
InChIキー |
VMTWCIXBECCBFO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dihydroisoquinolin-2(1H)-yl[1-(2-methylbenzyl)piperidin-3-yl]methanone](/img/structure/B10887764.png)
![4-[(4-Cyclohexylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B10887772.png)


![[1,1'-Biphenyl]-4-yl 4-bromobenzoate](/img/structure/B10887803.png)
![Pyridin-4-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10887804.png)

![Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10887808.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B10887815.png)
![3-Cyclopentyl-1-{4-[(9-ethylcarbazol-3-YL)methyl]piperazin-1-YL}propan-1-one](/img/structure/B10887816.png)

![N-(4-butoxyphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10887826.png)


